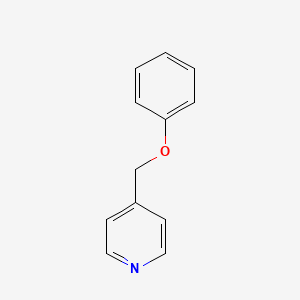
4-(Phenoxymethyl)pyridine
描述
4-(Phenoxymethyl)pyridine is an organic compound characterized by a pyridine ring substituted with a phenoxymethyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenoxymethyl)pyridine typically involves the reaction of 4-chloromethylpyridine with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency of the process.
化学反应分析
Types of Reactions: 4-(Phenoxymethyl)pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
科学研究应用
4-(Phenoxymethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism by which 4-(Phenoxymethyl)pyridine exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the nature of the derivatives formed from this compound.
相似化合物的比较
4-Methylpyridine: Similar in structure but lacks the phenoxymethyl group, leading to different chemical properties and reactivity.
4-Phenylpyridine: Contains a phenyl group instead of a phenoxymethyl group, affecting its solubility and interaction with other molecules.
4-Hydroxymethylpyridine: Features a hydroxymethyl group, which significantly alters its chemical behavior compared to 4-(Phenoxymethyl)pyridine.
Uniqueness: this compound is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications, offering versatility that similar compounds may not provide.
属性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
4-(phenoxymethyl)pyridine |
InChI |
InChI=1S/C12H11NO/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h1-9H,10H2 |
InChI 键 |
VYBZUXRVMWVTEB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCC2=CC=NC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
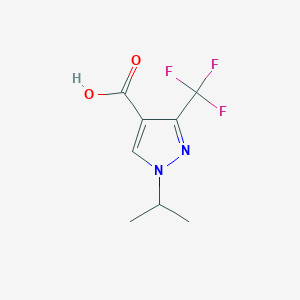
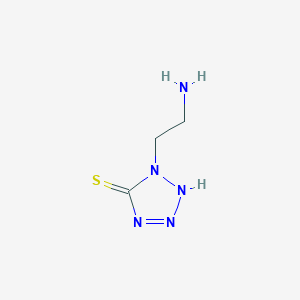
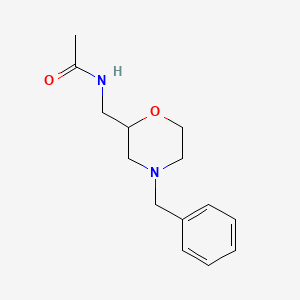
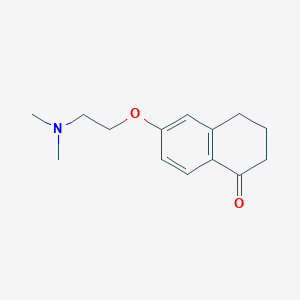
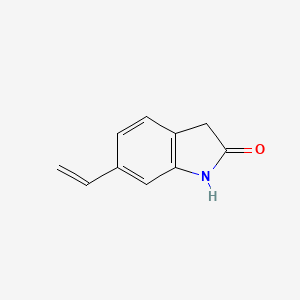
![6-Bromo-3',4'-dihydro-1'H-spiro[indene-2,2'-naphthalen]-1(3H)-one](/img/structure/B8735858.png)
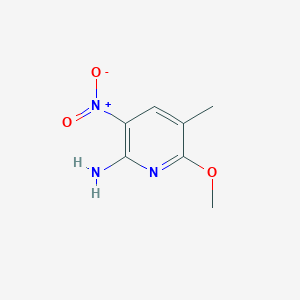
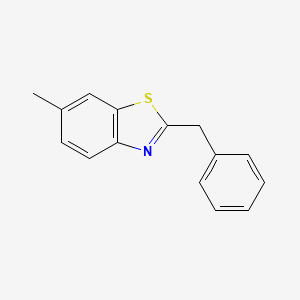
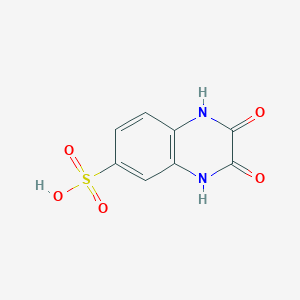
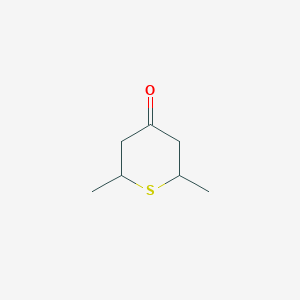
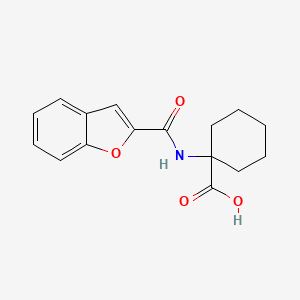
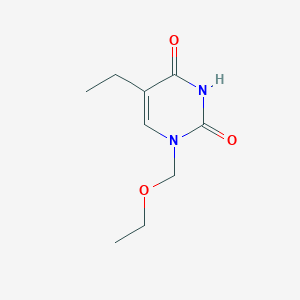
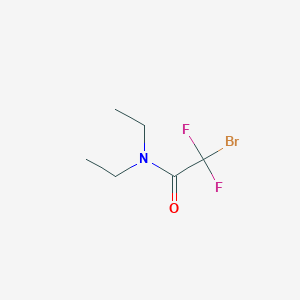
![6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B8735909.png)
